REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[C:5]([NH:7][C:8](=[O:13])[C:9]([F:12])([F:11])[F:10])[N:6]=1.O.O.O.C([O-])(=O)C.[Na+]>[Pd].C(O)C>[F:12][C:9]([F:10])([F:11])[C:8]([NH:7][C:5]1[N:6]=[CH:2][S:3][CH:4]=1)=[O:13] |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(N1)NC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
0.268 mol
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
heavy white crystals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 50 g
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
WASH
|
Details
|
washed well with ethanol
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
the residue extracted several times with warm methylene chloride
|
Type
|
CUSTOM
|
Details
|
The combined extracts are evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from carbon tetrachloride (activated carbon treatment)
|
Type
|
CUSTOM
|
Details
|
to give 25 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the second crop
|
Type
|
CUSTOM
|
Details
|
obtained from the mother liquor
|
Type
|
TEMPERATURE
|
Details
|
raises the
|
Type
|
CUSTOM
|
Details
|
yield to 28.5 g
|
Type
|
CUSTOM
|
Details
|
The product can also be satisfactorily recrystallized from ethanol/water mixtures
|
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)NC=1N=CSC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |